Azanium;prop-2-enoate;styrene
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Overview
Description
Azanium;prop-2-enoate;styrene is a compound that combines azanium, prop-2-enoate, and styrene. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Azanium is a positively charged ion (NH4+), prop-2-enoate is a derivative of acrylic acid, and styrene is a monomer used in the production of polystyrene and other copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;prop-2-enoate;styrene typically involves the polymerization of styrene with prop-2-enoate in the presence of azanium. The process can be carried out using various polymerization techniques, including free radical polymerization, emulsion polymerization, and suspension polymerization. The reaction conditions, such as temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the properties of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization reactors where styrene and prop-2-enoate are copolymerized in the presence of azanium. The process is optimized to achieve high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Azanium;prop-2-enoate;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the styrene or prop-2-enoate moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Azanium;prop-2-enoate;styrene has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and specialty polymers
Mechanism of Action
The mechanism of action of azanium;prop-2-enoate;styrene involves its interaction with various molecular targets and pathways. The azanium ion can participate in ionic interactions, while the prop-2-enoate and styrene moieties can undergo polymerization and other chemical transformations. These interactions and transformations contribute to the compound’s unique properties and applications .
Comparison with Similar Compounds
Similar Compounds
Azanium,cumene,furan-2,5-dione,styrene: Similar in structure but with different functional groups, leading to distinct properties and applications.
2-Ethyl hexyl prop-2-enoate: Another acrylate compound with different substituents, used in various industrial applications.
Uniqueness
Azanium;prop-2-enoate;styrene is unique due to its combination of azanium, prop-2-enoate, and styrene, which imparts a distinct set of chemical and physical properties. This uniqueness makes it valuable in a wide range of scientific and industrial applications, from polymer synthesis to biomedical research .
Properties
CAS No. |
35209-54-2 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
azanium;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h2-7H,1H2;2H,1H2,(H,4,5);1H3 |
InChI Key |
KKVDXUINSGVKCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+] |
Related CAS |
113177-31-4 35209-54-2 |
Origin of Product |
United States |
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